Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C₁₅H₂₃NO₆ and a molecular weight of 313.35 g/mol. It is a derivative of 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester and is used as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-Amino-3,4-dihydroxybenzoic acid.
Reaction Steps: The hydroxyl groups on the benzene ring are first protected using methoxyethoxy groups through a Williamson ether synthesis reaction.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods:
Batch Process: The compound is synthesized in a batch process where the reaction mixture is heated under reflux to ensure complete reaction.
Purification: The product is purified using crystallization techniques, followed by recrystallization from a suitable solvent to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an EGFR inhibitor.
Medicine: It is used in the development of anticancer drugs, such as Erlotinib, which targets cancer cells by inhibiting EGFR tyrosine kinase.
Industry: The compound is utilized in the chemical industry for the synthesis of various derivatives and intermediates.
Mechanism of Action
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate exerts its effects through the inhibition of EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR, it prevents the phosphorylation and activation of the receptor, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
EGFR: The primary molecular target is the epidermal growth factor receptor.
Pathways: The compound affects the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual inhibitor of EGFR and HER2 receptors.
Erlotinib: The final product synthesized using Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate as an intermediate.
Does this cover everything you were looking for?
Biological Activity
Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate is a synthetic compound that has gained attention for its potential biological activities, particularly as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is derived from 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester. The synthesis typically involves several steps, including nitration and reduction processes that yield the final compound with high purity.
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₉N₁O₅ |
Molecular Weight | 277.31 g/mol |
CAS Number | 3943-89-3 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily linked to its role as an EGFR inhibitor. The compound interacts with the EGFR pathway, which is crucial for cell proliferation and survival in various cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Key Mechanisms Include:
- Inhibition of Tyrosine Kinase Activity : The compound binds to the ATP-binding site of the EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways.
- Induction of Apoptosis : By disrupting signaling pathways that promote cell survival, the compound triggers programmed cell death in malignant cells.
- Modulation of Cell Cycle : this compound may interfere with cell cycle regulation, contributing to its anticancer effects.
Biological Activity and Therapeutic Applications
This compound has been investigated for its potential use in treating various cancers due to its role as an EGFR inhibitor. The following therapeutic applications have been noted:
- Non-Small Cell Lung Cancer (NSCLC) : As part of Erlotinib synthesis, this compound shows promise in treating NSCLC by targeting aberrant EGFR signaling.
- Pancreatic Cancer : The inhibition of EGFR is particularly relevant in pancreatic cancer treatment strategies.
Case Studies
- Lung Cancer Treatment : A study demonstrated that patients treated with Erlotinib showed improved survival rates compared to those receiving standard chemotherapy. The role of this compound as a precursor highlights its significance in this context .
- Combination Therapy : Research indicates that combining EGFR inhibitors with other therapeutic agents enhances efficacy against resistant cancer cell lines. This compound's mechanism supports this strategy by enhancing apoptotic signals when used alongside chemotherapeutics.
Properties
Molecular Formula |
C15H23NO6 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C15H23NO6/c1-4-20-15(17)11-5-6-12(21-9-7-18-2)14(13(11)16)22-10-8-19-3/h5-6H,4,7-10,16H2,1-3H3 |
InChI Key |
ZGDZSCJBDKQAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCCOC)OCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.